

Application Note: Visualizing Keap1-Nrf2 Disruption by PRL-295 Using FLIM-FRET Imaging

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Compound of Interest

Compound Name: PRL-295

Cat. No.: B15616487

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Introduction

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation.[1][2][3] Upon exposure to stressors, this interaction is disrupted, leading to Nrf2 stabilization, nuclear translocation, and the activation of antioxidant response element (ARE)-dependent gene expression, which collectively enhance cellular protection.[1][3][4] Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders, making the Keap1-Nrf2 protein-protein interaction (PPI) a key therapeutic target.[1][5][6]

PRL-295 is a small molecule inhibitor designed to disrupt the Keap1-Nrf2 interaction, thereby activating the Nrf2-mediated cytoprotective response.[7][8][9][10] This application note details a robust methodology to visualize and quantify the efficacy of **PRL-295** in disrupting the Keap1-Nrf2 PPI in living cells using Fluorescence Lifetime Imaging Microscopy (FLIM) combined with Förster Resonance Energy Transfer (FRET).

FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm).[11][12] The efficiency of FRET is inversely proportional to the sixth power of the distance between the fluorophores.[11] FLIM measures the fluorescence lifetime of the donor fluorophore, which is the average time it

spends in the excited state before returning to the ground state. In the presence of an acceptor, FRET provides an additional non-radiative decay pathway for the donor, resulting in a shorter fluorescence lifetime. By measuring the donor's fluorescence lifetime, FLIM-FRET provides a quantitative measure of protein-protein interaction.

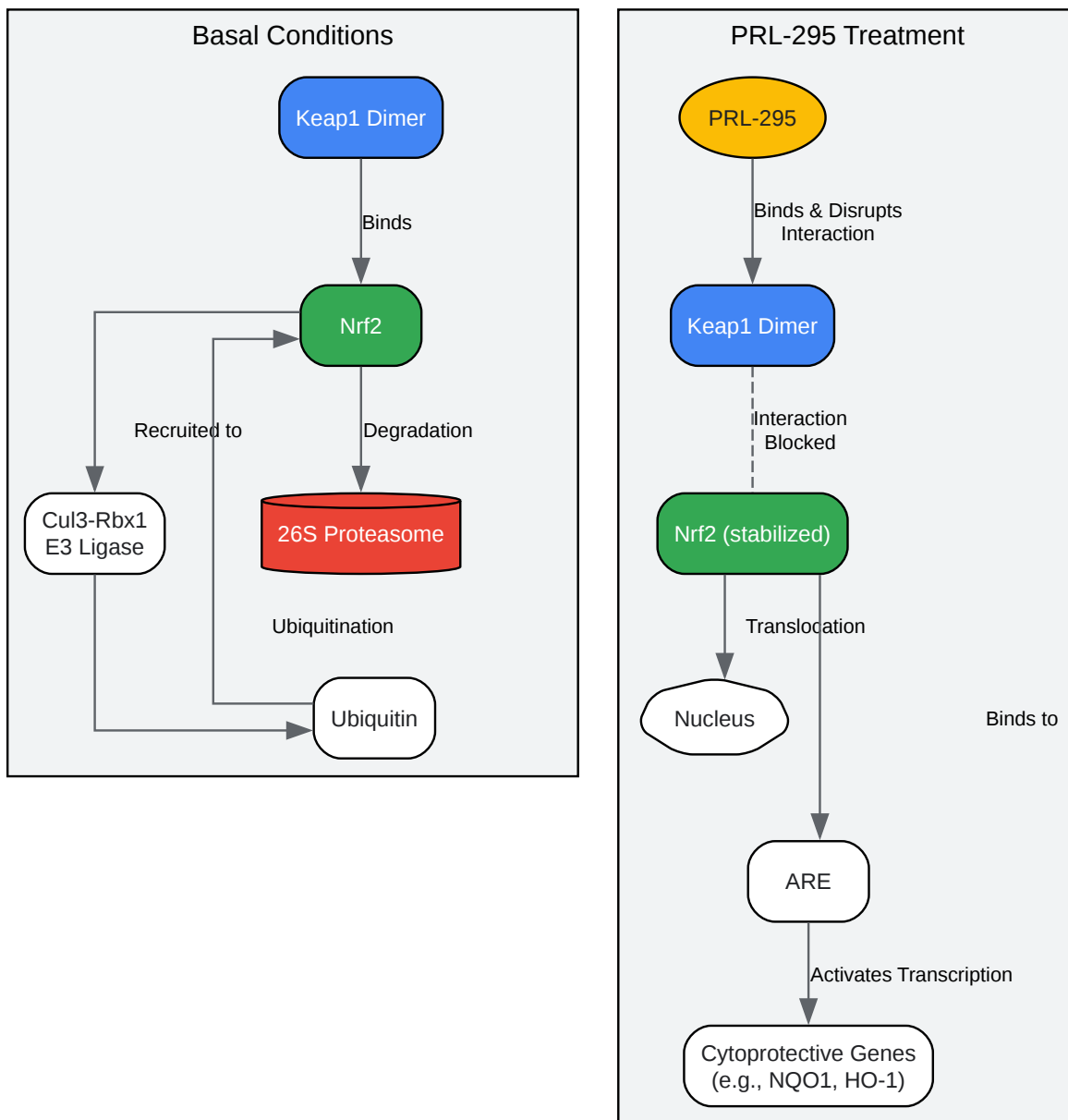
This protocol describes the use of sfGFP-tagged Nrf2 (donor) and mCherry-tagged Keap1 (acceptor) to monitor their interaction. Disruption of this interaction by **PRL-295** will lead to an increase in the fluorescence lifetime of sfGFP-Nrf2, indicating a reduction in FRET efficiency.[\[7\]](#)
[\[8\]](#)

Principle of the Assay

The FLIM-FRET assay to monitor **PRL-295** mediated Keap1-Nrf2 disruption is based on the following principles:

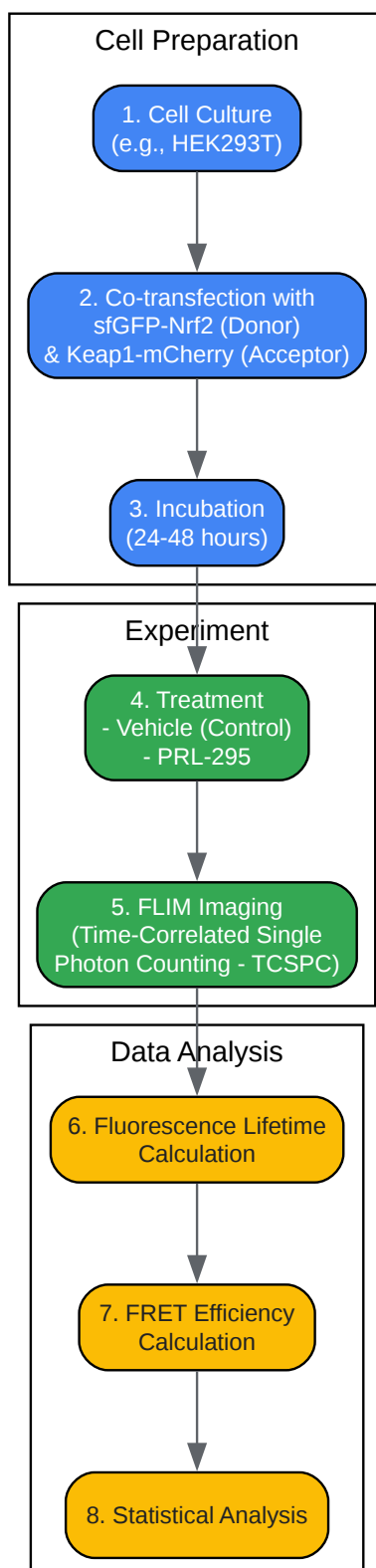
- **Protein Tagging:** Nrf2 is tagged with a donor fluorophore (e.g., superfolder Green Fluorescent Protein, sfGFP), and Keap1 is tagged with an acceptor fluorophore (e.g., mCherry).
- **FRET Signal:** When sfGFP-Nrf2 and Keap1-mCherry interact, the close proximity of the two fluorophores allows for FRET to occur. This results in a decrease in the fluorescence lifetime of the sfGFP donor.
- **Disruption by **PRL-295**:** The addition of **PRL-295** disrupts the interaction between Keap1 and Nrf2. This increases the distance between the sfGFP and mCherry tags.
- **FLIM Detection:** The increased distance between the donor and acceptor leads to a decrease in FRET efficiency, which is detected as a prolongation of the sfGFP donor's fluorescence lifetime.

Signaling Pathway and Experimental Workflow



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Caption: Keap1-Nrf2 signaling pathway and the mechanism of **PRL-295** action.



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Caption: Experimental workflow for FLIM-FRET analysis of Keap1-Nrf2 disruption.

Materials and Reagents

Reagent/Material	Supplier (Example)	Catalog Number (Example)
HEK293T cells	ATCC	CRL-3216
Dulbecco's Modified Eagle Medium (DMEM)	Thermo Fisher Scientific	11965092
Fetal Bovine Serum (FBS)	Thermo Fisher Scientific	26140079
Penicillin-Streptomycin	Thermo Fisher Scientific	15140122
Opti-MEM I Reduced Serum Medium	Thermo Fisher Scientific	31985062
Lipofectamine 2000 Transfection Reagent	Thermo Fisher Scientific	11668019
sfGFP-Nrf2 plasmid	Addgene	(Example: pCMV-sfGFP-Nrf2)
Keap1-mCherry plasmid	Addgene	(Example: pCMV-Keap1-mCherry)
PRL-295	MedChemExpress	HY-136373
Dimethyl sulfoxide (DMSO)	Sigma-Aldrich	D8418
Phosphate-Buffered Saline (PBS)	Thermo Fisher Scientific	10010023
Glass-bottom imaging dishes (35 mm)	MatTek Corporation	P35G-1.5-14-C

Experimental Protocol

Cell Culture and Transfection

- **Cell Seeding:** Seed HEK293T cells onto 35 mm glass-bottom imaging dishes at a density that will result in 70-80% confluency at the time of transfection.
- **Transfection:** Co-transfect the cells with sfGFP-Nrf2 and Keap1-mCherry plasmids using Lipofectamine 2000 according to the manufacturer's protocol. A 1:1 ratio of the plasmids is

recommended as a starting point.

- Control Groups:
 - Cells transfected with sfGFP-Nrf2 only (donor-only control).
 - Cells co-transfected with sfGFP-Nrf2 and a plasmid expressing free mCherry (negative FRET control).
- Incubation: Incubate the cells for 24-48 hours post-transfection to allow for sufficient protein expression.

Compound Treatment

- **PRL-295** Preparation: Prepare a stock solution of **PRL-295** in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10 μ M).
- Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the **PRL-295** treatment group.
- Treatment: Replace the culture medium in the imaging dishes with the medium containing either **PRL-295** or the vehicle control.
- Incubation: Incubate the cells for the desired treatment duration (e.g., 1-4 hours) at 37°C and 5% CO₂.

FLIM-FRET Imaging

- Microscope Setup: Use a confocal laser scanning microscope equipped with a pulsed laser for excitation and a time-correlated single photon counting (TCSPC) system for detection.
 - Excitation: Use a 488 nm pulsed laser to excite the sfGFP donor.
 - Emission: Collect the emission signal using a bandpass filter appropriate for sfGFP (e.g., 500-550 nm).
- Image Acquisition:
 - Acquire images from multiple cells for each condition (vehicle and **PRL-295** treated).

- Ensure that the photon count rate is within the linear range of the detector to avoid pulse pile-up artifacts.
- For each cell, acquire data until a sufficient number of photons per pixel is collected for accurate lifetime fitting (e.g., >1000 photons in the brightest pixel).

Data Analysis

- Fluorescence Lifetime Fitting: Use appropriate software (e.g., SPCImage, SymPhoTime) to analyze the TCSPC data. Fit the fluorescence decay curves for each pixel using a bi-exponential decay model. The software will generate a fluorescence lifetime map of the cells.
- FRET Efficiency Calculation: The FRET efficiency (E) can be calculated using the following formula:
 - $E (\%) = (1 - (\tau_{DA} / \tau_D)) \times 100$
 - Where τ_{DA} is the fluorescence lifetime of the donor (sfGFP-Nrf2) in the presence of the acceptor (Keap1-mCherry), and τ_D is the fluorescence lifetime of the donor in the absence of the acceptor (from the donor-only control cells).
- Statistical Analysis: Calculate the mean fluorescence lifetime of sfGFP-Nrf2 for each condition. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the difference in fluorescence lifetime between the vehicle-treated and **PRL-295**-treated groups.

Expected Results and Data Presentation

Treatment with an effective concentration of **PRL-295** is expected to cause a statistically significant increase in the fluorescence lifetime of sfGFP-Nrf2 in cells co-expressing Keap1-mCherry, as compared to vehicle-treated cells. This indicates a disruption of the Keap1-Nrf2 interaction.

Quantitative Data Summary

Treatment Group	Mean sfGFP-Nrf2 Fluorescence Lifetime (ns) ± SD	FRET Efficiency (%)
sfGFP-Nrf2 only (Donor Control)	2.5 ± 0.1	N/A
sfGFP-Nrf2 + Keap1-mCherry (Vehicle)	2.1 ± 0.2	16%
sfGFP-Nrf2 + Keap1-mCherry (PRL-295)	2.4 ± 0.1	4%

(Note: The values presented in this table are hypothetical and for illustrative purposes. Actual values will depend on the specific experimental setup and conditions.)

A recent study demonstrated that treatment of cells co-expressing sfGFP-Nrf2 and Keap1-mCherry with 50 μ M **PRL-295** for 1 hour resulted in a significant increase in the fluorescence lifetime of sfGFP-Nrf2, indicating a disruption of the Keap1-Nrf2 complex.^[1] This was also associated with the nuclear accumulation of sfGFP-Nrf2.^[1]

Troubleshooting

Issue	Possible Cause	Solution
Low FRET efficiency in control cells	- Low expression of acceptor protein. - Incorrect fluorophore pair. - Proteins are not interacting.	- Optimize transfection efficiency and plasmid ratio. - Ensure the emission spectrum of the donor overlaps with the excitation spectrum of the acceptor. - Confirm protein interaction with an alternative method (e.g., co-immunoprecipitation).
High cell-to-cell variability	- Variable protein expression levels.	- Select cells with similar donor and acceptor expression levels for analysis. - Use a stable cell line expressing the fusion proteins.
Phototoxicity or photobleaching	- High laser power. - Long exposure times.	- Reduce laser power to the minimum required for a good signal-to-noise ratio. - Minimize exposure time during image acquisition.
No change in fluorescence lifetime after PRL-295 treatment	- Inactive compound. - Insufficient compound concentration or treatment time.	- Verify the activity of the PRL-295 stock. - Perform a dose-response and time-course experiment to determine optimal conditions.

Conclusion

The FLIM-FRET imaging assay provides a powerful and quantitative method for studying the disruption of the Keap1-Nrf2 protein-protein interaction by small molecules like **PRL-295** in living cells. This technique offers high spatial and temporal resolution, allowing for detailed analysis of the drug's mechanism of action at the cellular level. The detailed protocol and guidelines presented in this application note will enable researchers, scientists, and drug

development professionals to effectively implement this assay for the evaluation of Keap1-Nrf2 inhibitors.

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